molecular formula C26H22Cl2N4O4S4 B11687422 N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide

N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide

Cat. No.: B11687422
M. Wt: 653.6 g/mol
InChI Key: BOMHGJABWQJFDH-QURGRASLSA-N
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Description

N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone rings, which are synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under controlled conditions. The chlorophenyl groups are introduced via nucleophilic substitution reactions, where chlorobenzene derivatives react with suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone rings to thiazolidines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved include inhibition of key enzymes in metabolic pathways and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}acetamide
  • **N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propionamide

Uniqueness

N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide is unique due to its specific combination of thiazolidinone rings and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22Cl2N4O4S4

Molecular Weight

653.6 g/mol

IUPAC Name

4-[(5E)-5-[3-[4-(3-chloroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-chlorophenyl)butanamide

InChI

InChI=1S/C26H22Cl2N4O4S4/c27-15-5-1-7-17(13-15)29-19(33)9-3-11-31-23(35)21(39-25(31)37)22-24(36)32(26(38)40-22)12-4-10-20(34)30-18-8-2-6-16(28)14-18/h1-2,5-8,13-14H,3-4,9-12H2,(H,29,33)(H,30,34)/b22-21+

InChI Key

BOMHGJABWQJFDH-QURGRASLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)Cl)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)Cl)SC2=S

Origin of Product

United States

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